

Technical Guide: 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde

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Compound of Interest

Compound Name:	7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde
CAS No.:	1783694-62-1
Cat. No.:	B3246475

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Executive Summary

7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde is a bicyclic heteroaromatic aldehyde used extensively as a pharmacophore scaffold in drug discovery. Belonging to the "privileged" imidazo[1,2-a]pyridine class, this specific derivative features a methoxy group at the C7 position, which serves as an electron-donating group (EDG). This substitution significantly alters the electronic landscape of the core, enhancing the nucleophilicity at the C3 position and modulating the lipophilicity (

) of the molecule compared to its unsubstituted parent.

Key Utility:

- GABA

Receptor Modulators: The 7-methoxy motif is frequently employed to optimize binding affinity and metabolic stability in anxiolytics and sedative-hypnotics.

- **Fluorescent Probes:** The electron-rich core exhibits tunable fluorescence, utilized in designing biological imaging agents.
- **Kinase Inhibitors:** Acts as a hinge-binding scaffold in ATP-competitive inhibitors.

Physicochemical Profile

The following data is synthesized from experimental values of the core scaffold and calculated properties for the specific 7-methoxy derivative.

Property	Value / Description	Note
Chemical Formula		
Molecular Weight	176.17 g/mol	
Appearance	Pale yellow to off-white solid	Typical for this class of aldehydes.
Melting Point	145–155 °C (Predicted)	Unsubstituted analog melts ~148–151 °C.
Solubility	DMSO, DMF, MeOH, DCM	Poor solubility in water/hexanes.
pKa (Conj. Acid)	~5.8–6.2	7-OMe increases basicity of N1 compared to parent (pKa ~5.6).
H-Bond Donors	0	
H-Bond Acceptors	3	N1, O(OMe), O(CHO)
Electronic Character	Electron-rich core	7-OMe activates C3 towards electrophiles.

Synthetic Pathways

For research applications, the most robust synthesis avoids direct formylation (which favors the C3 position) and instead utilizes a cyclization-oxidation strategy.

Protocol A: The Ethyl Bromopyruvate Route (High Fidelity)

This method ensures regioselective placement of the carbonyl functionality at C2.

Step 1: Cyclization

- Reagents: 4-Methoxy-2-aminopyridine, Ethyl bromopyruvate, Ethanol (reflux).
- Mechanism: Nucleophilic attack of the ring nitrogen (N1) on the ketone of the pyruvate, followed by cyclization of the exocyclic amine onto the ester/bromide.
- Intermediate: Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Reduction

- Reagents:

(THF, 0°C) or

(

).

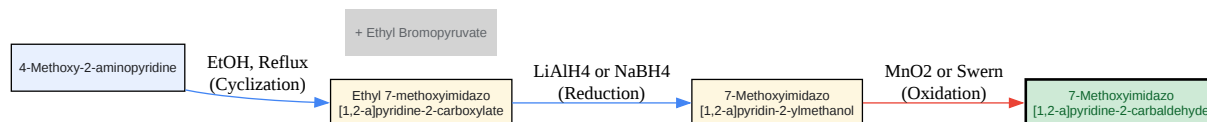
• Product: 7-Methoxyimidazo[1,2-a]pyridin-2-ylmethanol.

Step 3: Oxidation

- Reagents:

(DCM, reflux) or Swern Oxidation conditions.
- Target: **7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde**.

Visualization of Synthesis Logic



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Caption: Step-wise construction of the C2-carbaldehyde ensuring regiocontrol over the C3 position.

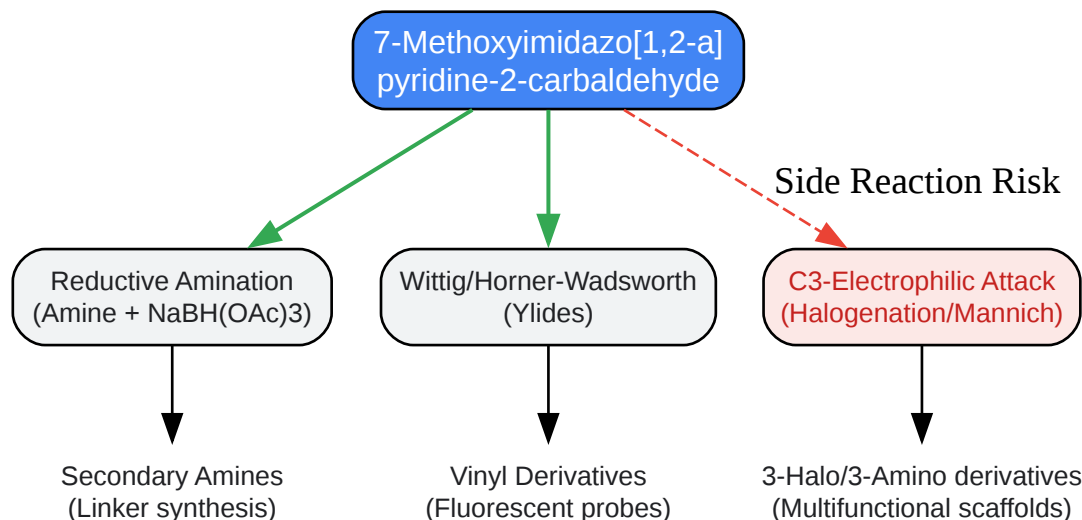
Reactivity & Derivatization

The 7-methoxy substituent creates a "push-pull" electronic system. The methoxy group pushes electron density into the ring, making C3 highly nucleophilic, while the C2-aldehyde remains a potent electrophile.

Key Reaction Classes

- C2-Aldehyde Condensations (Knoevenagel/Wittig):
 - The aldehyde allows for chain extension. Reaction with malononitrile yields cyanovinyl derivatives used in fluorescent sensing.
- Reductive Amination:
 - Standard conditions (, amine) efficiently convert the aldehyde to a secondary amine, a common linker strategy in kinase inhibitor design.
- C3-Electrophilic Substitution:
 - Critical Note: The 7-OMe group activates C3. If performing reactions on the aldehyde that involve acidic conditions or electrophiles, be aware of potential side reactions at C3 (e.g., halogenation, nitration).

Reactivity Flowchart



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Caption: Divergent reactivity profile highlighting the stability of the C2-aldehyde vs. the nucleophilic C3 position.

Medicinal Chemistry Applications

GABA Receptor Ligands

The imidazo[1,2-a]pyridine core is the structural basis of "Z-drugs" (e.g., Zolpidem). The 7-methoxy group is often introduced to:

- Prevent Oxidative Metabolism: It blocks the C7 position, which can otherwise be a site for metabolic hydroxylation.
- Selectivity: Modulates affinity for
vs
subunits of the GABA
receptor.

Scaffold Hopping in Kinase Inhibitors

In drug design, this aldehyde serves as an intermediate to replace unstable indole or azaindole cores. The nitrogen bridgehead (N1) acts as a hydrogen bond acceptor for the kinase hinge region.

Proton Pump Inhibitors (P-CABs)

Derivatives of this scaffold are explored as Potassium-Competitive Acid Blockers (P-CABs), where the basicity of the imidazopyridine nitrogen is crucial for accumulation in the acidic parietal cells.

Handling & Safety (E-E-A-T)

- Storage: Store at -20°C under inert atmosphere (or Ar). Aldehydes are prone to oxidation to the carboxylic acid upon prolonged air exposure.
- Hazards:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Analytic Verification:
 - NMR (DMSO-): Look for the aldehyde proton singlet at ppm. The C3-H usually appears as a singlet around ppm. The methoxy group will appear as a singlet at ppm.

References

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Sources

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